molecular formula C6H2BrClN2 B1524888 6-Bromo-3-chloropicolinonitrile CAS No. 1252046-16-4

6-Bromo-3-chloropicolinonitrile

Cat. No.: B1524888
CAS No.: 1252046-16-4
M. Wt: 217.45 g/mol
InChI Key: RSZUOCXJOFDQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-chloropicolinonitrile is a chemical compound with the molecular formula C6H2BrClN2. It is a derivative of picolinonitrile, featuring bromine and chlorine substituents on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-3-chloropicolinonitrile can be synthesized through several methods. One common approach involves the bromination and chlorination of picolinonitrile. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloropicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-chloropicolinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloropicolinonitrile depends on the specific reactions it undergoes. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In coupling reactions, it forms carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-chloropyridine-2-carbonitrile
  • 2-Pyridinecarbonitrile, 6-bromo-3-chloro-

Uniqueness

6-Bromo-3-chloropicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which allows for selective reactions and the formation of diverse derivatives. Its combination of bromine and chlorine substituents provides distinct reactivity compared to other similar compounds .

Properties

IUPAC Name

6-bromo-3-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZUOCXJOFDQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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